molecular formula C11H16N2 B3026481 nAChR agonist 2 CAS No. 252870-46-5

nAChR agonist 2

Cat. No.: B3026481
CAS No.: 252870-46-5
M. Wt: 176.26 g/mol
InChI Key: IEVJOUFGBRDCNE-YVGDHZEHSA-N
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Description

Nicotinic acetylcholine receptor agonist 2 is a compound that mimics the action of acetylcholine at nicotinic acetylcholine receptors. These receptors are ligand-gated ion channels found in the central and peripheral nervous systems, as well as in skeletal muscles. Nicotinic acetylcholine receptor agonist 2 is known for its potential therapeutic applications, particularly in the treatment of neurological disorders and inflammatory conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nicotinic acetylcholine receptor agonist 2 typically involves the formation of quaternary ammonium salts. One common method includes the alkylation of (4-ethylpiperazin-1-yl)-N-alkyl/aryl benzamides with ethyl iodide or methyl iodide in tetrahydrofuran, followed by purification through precipitation .

Industrial Production Methods

Industrial production methods for nicotinic acetylcholine receptor agonist 2 are not extensively documented. the general approach involves large-scale synthesis using similar alkylation reactions, followed by purification and quality control processes to ensure the compound’s efficacy and safety .

Chemical Reactions Analysis

Types of Reactions

Nicotinic acetylcholine receptor agonist 2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of nicotinic acetylcholine receptor agonist 2, which may have different pharmacological properties and applications .

Mechanism of Action

Nicotinic acetylcholine receptor agonist 2 exerts its effects by binding to nicotinic acetylcholine receptors, which are ligand-gated ion channels. Upon binding, the receptor undergoes a conformational change that opens the ion channel, allowing the influx of cations such as sodium, potassium, and calcium. This leads to the depolarization of the cell membrane and the initiation of various cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nicotinic acetylcholine receptor agonist 2 is unique due to its specific binding affinity and selectivity for certain subtypes of nicotinic acetylcholine receptors. This selectivity allows for targeted therapeutic applications with potentially fewer side effects compared to other agonists .

Properties

IUPAC Name

(E,2S)-N-methyl-5-pyridin-3-ylpent-4-en-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-10(12-2)5-3-6-11-7-4-8-13-9-11/h3-4,6-10,12H,5H2,1-2H3/b6-3+/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVJOUFGBRDCNE-YVGDHZEHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=CC1=CN=CC=C1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C/C=C/C1=CN=CC=C1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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